4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound that features a thiazole ring, an isopropylphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isopropylphenyl group is introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the thiazole derivative with a butanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The isopropylphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The butanoic acid moiety can participate in hydrogen bonding, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(4-isopropylphenyl)-5-methyl-2-thiazolamine
Uniqueness
4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to the presence of the butanoic acid moiety, which imparts additional chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
4-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-10(2)12-4-6-13(7-5-12)16-11(3)23-17(19-16)18-14(20)8-9-15(21)22/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGFCNBIDJYHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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